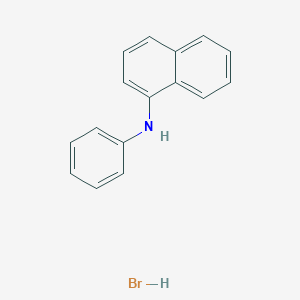

N-Phenyl-1-naphthylamine hydrobromide

説明

BenchChem offers high-quality N-Phenyl-1-naphthylamine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1-naphthylamine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-phenylnaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDFBSJHUNSIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369094 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-65-4 | |

| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: N-Phenyl-1-naphthylamine Hydrobromide

Executive Summary

N-Phenyl-1-naphthylamine (NPN) is a critical hydrophobic fluorescent probe used widely to assess the outer membrane permeability of Gram-negative bacteria and the binding affinity of hydrophobic pockets in proteins. While the free base (CAS 90-30-2) is the historical standard, the hydrobromide salt (N-PNA·HBr) is increasingly utilized for its enhanced stability and crystalline shelf-life.

This guide addresses the specific physicochemical properties of N-Phenyl-1-naphthylamine hydrobromide, with a focus on the molecular weight (300.19 g/mol ) as the pivot point for accurate stoichiometric calculations. Failure to distinguish between the free base and the hydrobromide salt leads to a ~27% error in molar concentration , compromising assay reproducibility in high-sensitivity fluorescence studies.

Part 1: Physicochemical Characterization[1]

The hydrobromide salt differs significantly from the free base in terms of molecular mass and solubility profiles. The following specifications are the "Gold Standard" for validating incoming raw materials.

Table 1: Core Chemical Specifications

| Property | N-Phenyl-1-naphthylamine Hydrobromide (Salt) | N-Phenyl-1-naphthylamine (Free Base) |

| Molecular Weight | 300.19 g/mol | 219.28 g/mol |

| CAS Number | 205526-65-4 | 90-30-2 |

| Formula | ||

| Physical State | Crystalline Solid (Pink/Grey to Brown) | Crystalline Solid (Yellow to Purple) |

| Solubility | Methanol, Ethanol, DMSO (High) | Methanol, Acetone, Benzene |

| Fluorescence | Weak in aqueous; Strong in hydrophobic | Weak in aqueous; Strong in hydrophobic |

| Counterion Mass | ~80.91 g/mol (HBr) | N/A |

Structural Logic & Stability

The hydrobromide form is generated by the protonation of the secondary amine nitrogen. This protonation stabilizes the molecule against oxidation—a common issue with naphthylamines which turn dark purple/brown upon air exposure. However, in physiological buffers (pH 7.4), the salt dissociates, and the amine deprotonates (depending on pKa), reverting to the lipophilic species required for membrane insertion.

Part 2: Critical Stoichiometry & Solution Preparation

The Trap: Many protocols simply list "NPN" without specifying the salt form. If a researcher uses the mass of the HBr salt (300.19 g/mol ) but calculates molarity using the MW of the free base (219.28 g/mol ), the final concentration will be lower than intended.

Protocol 1: Preparation of a 10 mM Stock Solution

Target: Prepare 10 mL of 10 mM NPN stock using the Hydrobromide salt.

-

Calculate Mass Requirement:

-

Solvent Selection:

-

Preferred: Methanol or Ethanol (HPLC Grade).

-

Alternative: DMSO (for higher concentration stocks, e.g., 100 mM).

-

Caution: Avoid water for the stock solution. The salt may dissociate, but the organic backbone is highly hydrophobic, leading to precipitation.

-

-

Storage:

-

Store at -20°C in amber glass vials (light sensitive).

-

Stability: >6 months in organic solvent if sealed effectively.

-

Visualization: The Stoichiometric Adjustment Workflow

Figure 1: Decision tree for accurate stock solution preparation. Checking the CAS number is the only fail-safe method to determine which MW to use.

Part 3: Biological Application (NPN Uptake Assay)

The primary utility of NPN (regardless of starting salt form) is assaying the integrity of the Gram-negative outer membrane (OM).

Mechanism of Action[4][5][6]

-

Aqueous Environment: NPN is hydrophobic. In aqueous buffer (HEPES/PBS), its fluorescence is quenched (Quantum Yield

). -

Intact Membrane: The lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a barrier, preventing bulky hydrophobic molecules like NPN from entering.

-

Compromised Membrane: If the OM is damaged (e.g., by EDTA, polymyxin B, or novel antibiotics), NPN partitions into the phospholipid bilayer.

-

Signal: Upon entering the hydrophobic environment, NPN fluorescence intensity increases dramatically, and the emission peak shifts (Blue Shift: ~460nm

~420nm).[1]

Protocol 2: Standard NPN Uptake Assay

Reagents:

-

NPN Stock (10 mM in Methanol/Ethanol).

-

HEPES Buffer (5 mM, pH 7.2) + 5 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (optional, to uncouple active efflux).

-

Bacterial suspension (OD600 = 0.5).

Step-by-Step:

-

Preparation: Dilute bacterial culture to OD600 = 0.5 in HEPES buffer.

-

Baseline: Aliquot 198 µL of cell suspension into a black 96-well microplate. Measure background fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Probe Addition: Add 2 µL of NPN stock (Final concentration: 100 µM). Note: High concentration is needed due to weak quantum yield.

-

Stabilization: Incubate for 3 minutes.

-

Challenge: Add the test compound (antibiotic/permeabilizer) to specific wells.

-

Measurement: Monitor fluorescence kinetics for 10–30 minutes.

-

Positive Control: Polymyxin B or EDTA.

-

Negative Control:[2] Buffer only.

-

Visualization: Fluorescence Signaling Pathway

Figure 2: The mechanistic pathway of NPN fluorescence. The signal is strictly dependent on the transition from a polar (aqueous) to a non-polar (membrane) environment.

Part 4: Analytical Validation & Synthesis

If synthesizing or verifying the hydrobromide salt in-house, the following parameters apply.

Synthesis (Brief Overview)

The hydrobromide salt is typically prepared by treating N-Phenyl-1-naphthylamine (dissolved in ether or ethanol) with concentrated hydrobromic acid (HBr).

Validation Parameters

-

Melting Point: The salt generally has a higher or distinct melting point compared to the free base (Base MP: ~60-62°C). Note: Salts often decompose before melting; check specific CoA.

-

UV-Vis Spectroscopy:

- : ~337 nm (dependent on solvent pH).

-

The absorption spectrum should be identical to the free base when dissolved in a buffered solution (pH > pKa), as the salt dissociates.

-

Mass Spectrometry:

-

In ESI-MS (Positive Mode), you will detect the protonated molecular ion

. -

Target m/z: 220.13 (corresponding to the protonated free base

). -

Note: You will not see a peak at 300.19 in standard MS, as the HBr dissociates. The presence of Bromide (

) can be confirmed via elemental analysis or silver nitrate precipitation.

-

References

-

Santa Cruz Biotechnology. N-Phenyl-1-naphthylamine hydrobromide (CAS 205526-65-4) Product Specifications.[3][4] Retrieved from

-

PubChem. N-phenylnaphthalen-1-amine (Compound CID 7013).[5] National Library of Medicine. Retrieved from

- Hancock, R. E., & Wong, P. G. (1984).Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52. (Seminal paper on NPN uptake assays).

- Helgerson, S. L., & Cramer, W. A. (1977).Changes in Escherichia coli cell envelope structure and the sites of interaction of colicin E1. Journal of Supramolecular Structure. (Establishes NPN fluorescence mechanism).

-

Sigma-Aldrich. N-Phenyl-1-naphthylamine (Free Base) Product Sheet. Retrieved from

Sources

Technical Guide: N-Phenyl-1-naphthylamine (NPN) Fluorescence Characterization & Outer Membrane Permeabilization Assays

Executive Summary

This technical guide details the photophysical properties and experimental applications of N-Phenyl-1-naphthylamine (NPN) , specifically focusing on its utility as a hydrophobic fluorescent probe. While often sourced as the hydrobromide salt to improve stability or handling, the active fluorophore is the NPN moiety.

NPN is the industry-standard probe for assessing the outer membrane (OM) integrity of Gram-negative bacteria . It functions as a "turn-on" fluorophore: it is largely non-fluorescent in aqueous buffers but exhibits a dramatic increase in quantum yield upon partitioning into a hydrophobic environment (e.g., the phospholipid bilayer). This guide provides researchers with validated spectral data, mechanistic insights, and a self-validating Standard Operating Procedure (SOP) for NPN uptake assays.

Part 1: Photophysical Specifications

The fluorescence of NPN is highly environmentally sensitive (solvatochromic). In polar solvents (water), the excited state relaxes non-radiatively due to hydrogen bonding and dipole interactions. In non-polar environments (lipids), radiative decay dominates.

Spectral Data Summary

| Parameter | Value / Range | Context |

| Excitation Max ( | 337 nm – 355 nm | 350 nm is recommended for standard plate readers to avoid UV absorbance interference from plasticware. |

| Emission Max ( | 405 nm – 420 nm | Blue-shifted in hydrophobic environments. |

| Stokes Shift | ~65–85 nm | Large shift minimizes self-quenching and scattering interference. |

| Quantum Yield ( | < 0.01 (Aqueous) | Virtually "dark" in buffer (background). |

| Quantum Yield ( | > 0.30 (Hydrophobic) | "Bright" signal upon membrane integration. |

| Extinction Coefficient | ~6,000 M⁻¹cm⁻¹ | At 340 nm in methanol. |

Molecular Considerations

If using N-Phenyl-1-naphthylamine hydrobromide , you must account for the salt mass during stock preparation.

-

NPN Free Base (C₁₆H₁₃N): MW ≈ 219.28 g/mol

-

NPN Hydrobromide (C₁₆H₁₃N · HBr): MW ≈ 300.19 g/mol (Verify specific batch CoA).

-

Correction: The hydrobromide salt dissociates in aqueous buffer; the spectral properties described here apply to the active NPN amine.

Part 2: Mechanism of Action

The NPN assay relies on the exclusion principle of the Gram-negative outer membrane. The lipopolysaccharide (LPS) layer is a formidable barrier to hydrophobic molecules. NPN cannot penetrate a healthy, intact OM. However, when a permeabilizer (e.g., EDTA, Polymyxin B, or a novel antimicrobial peptide) disrupts the LPS cross-links, NPN partitions into the hydrophobic interior of the outer membrane.

Mechanistic Pathway (DOT Visualization)

Figure 1: The "Turn-On" mechanism of NPN. The probe remains quiescent in buffer until membrane damage exposes hydrophobic binding sites.

Part 3: Experimental Protocol (NPN Uptake Assay)

This protocol is adapted from the seminal work of Hancock and Wong (1984) and optimized for modern microplate readers.

Reagents & Preparation

-

Buffer: 5 mM HEPES (pH 7.2). Note: Avoid PBS if using antimicrobial peptides that are salt-sensitive; HEPES is preferred.

-

NPN Stock (500 µM): Dissolve NPN (or NPN-HBr) in acetone or methanol. Store at -20°C in the dark.

-

Calculation: If using HBr salt, weigh ~1.5 mg per 10 mL solvent (adjust for exact MW).

-

-

Positive Control: Polymyxin B (PMB) or EDTA (dissolved in buffer).

-

Bacterial Culture: E. coli or P. aeruginosa grown to mid-log phase (OD₆₀₀ ~ 0.5).

Step-by-Step Methodology

-

Harvest Cells: Centrifuge mid-log cells (3,000 × g, 10 min). Wash twice with 5 mM HEPES buffer.[1]

-

Resuspend: Adjust optical density (OD₆₀₀) to 0.5 in HEPES buffer.

-

Prepare Plate (96-well Black, Flat-bottom):

-

Blank: 100 µL Buffer + 10 µM NPN.

-

Control: 100 µL Bacterial Suspension + 10 µM NPN (Background uptake).

-

Test: 100 µL Bacterial Suspension + Test Compound + 10 µM NPN.

-

-

Reaction Sequence:

-

Add Bacterial Suspension (100 µL).[1]

-

Add NPN (2 µL of 500 µM stock → 10 µM final).

-

Incubate 30 seconds.

-

Add Test Compound (Volume < 10 µL to minimize dilution error).

-

-

Measurement:

Assay Workflow Diagram

Figure 2: Operational workflow for the NPN uptake assay in a microplate format.

Part 4: Data Analysis & Troubleshooting

Calculating the Uptake Factor

Raw fluorescence units (RFU) vary between instruments. Report data as the NPN Uptake Factor :

-

RFU_treated: Cells + NPN + Drug

-

RFU_control: Cells + NPN + Buffer (Intact membrane baseline)

-

RFU_blank: Buffer + NPN (No cells)

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background in Control | Cells are stressed or lysed. | Ensure mid-log phase harvest. Use gentle centrifugation (<3000g). |

| No Signal in Positive Control | NPN precipitated or degraded. | Prepare fresh stock in acetone. Check Ex/Em settings.[1][2][3] |

| Signal Decay over Time | Photobleaching. | Reduce excitation slit width or read frequency. |

| Inner Filter Effect | OD too high (>0.6). | Dilute cells to OD 0.4–0.[2]5. High cell density scatters light. |

References

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[2]

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa.[4][5] Antimicrobial Agents and Chemotherapy, 26(4), 546–551.[2]

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization.[6] Journal of Applied Microbiology, 88(2), 213–219.

-

Ashrafpour, S. et al. (2023). NPN Assays for Outer Membrane Integrity. Microorganisms, 11(2), 420.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 3. mdpi.com [mdpi.com]

- 4. cmdr.ubc.ca [cmdr.ubc.ca]

- 5. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure of N-Phenyl-1-naphthylamine hydrobromide

An In-depth Technical Guide to the Chemical Structure of N-Phenyl-1-naphthylamine Hydrobromide

Introduction: Unveiling a Versatile Aromatic Amine

N-Phenyl-1-naphthylamine (NPN), a secondary aromatic amine, is a compound of significant industrial and scientific interest. Comprising a phenyl group and a 1-naphthyl group linked by a nitrogen atom, its structure imparts unique properties that make it a cornerstone in diverse applications. It is widely utilized as an antioxidant and anti-aging agent in the rubber and lubricant industries, protecting materials from degradation caused by heat, oxygen, and flexing.[1][2][3][4] In the realm of life sciences, NPN is valued as a fluorescent probe, leveraging its sensitivity to the polarity of its microenvironment to study the hydrophobic regions of cell membranes and proteins.[5][6]

This guide focuses on the hydrobromide salt of N-Phenyl-1-naphthylamine (NPN·HBr). The formation of a hydrobromide salt is a common strategy in medicinal and organic chemistry to enhance the stability, crystallinity, and handling characteristics of an amine-containing compound. By protonating the basic nitrogen atom of NPN with hydrobromic acid, the resulting salt often exhibits improved solubility in certain solvents and greater stability for storage and formulation. This document provides a comprehensive exploration of the chemical structure, synthesis, characterization, and applications of N-Phenyl-1-naphthylamine hydrobromide for researchers, scientists, and professionals in drug development.

PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a chemical entity begins with its fundamental structural and physical characteristics.

Molecular Structure

The core of N-Phenyl-1-naphthylamine consists of two aromatic systems—a benzene ring and a naphthalene ring system—covalently bonded to a central nitrogen atom. The hydrobromide salt is formed through an acid-base reaction where the lone pair of electrons on the secondary amine nitrogen accepts a proton (H⁺) from hydrobromic acid (HBr), forming an ammonium cation. The bromide ion (Br⁻) then acts as the counter-ion.

-

IUPAC Name: N-phenylnaphthalen-1-amine hydrobromide

-

CAS Number: 205526-65-4[7]

-

Chemical Formula: C₁₆H₁₃N·HBr[7]

-

Molecular Weight: 300.19 g/mol [7]

-

SMILES String: C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br

Physicochemical Data

The properties of the free base (NPN) and its hydrobromide salt are summarized below for comparative analysis.

| Property | N-Phenyl-1-naphthylamine (Free Base) | N-Phenyl-1-naphthylamine Hydrobromide | References |

| CAS Number | 90-30-2 | 205526-65-4 | [7] |

| Molecular Formula | C₁₆H₁₃N | C₁₆H₁₃N·HBr | [7] |

| Molecular Weight | 219.28 g/mol | 300.19 g/mol | [7] |

| Appearance | White to slightly yellowish or reddish-brown crystalline powder | Data not widely available; typically a solid | [3][8] |

| Melting Point | 56-62 °C | Not specified | [6] |

| Boiling Point | 224-226 °C at 15-16 hPa | Not applicable (decomposes) | [6] |

| Solubility in Water | 0.003 g/L (practically insoluble) | Expected to have higher aqueous solubility than the free base | |

| Other Solubilities | Soluble in ethanol, ether, benzene, acetone, chloroform | Data not widely available | [3] |

PART 2: Synthesis and Chemical Elucidation

The creation and verification of N-Phenyl-1-naphthylamine hydrobromide's structure rely on robust synthetic methodologies and precise analytical techniques.

Synthesis of N-Phenyl-1-naphthylamine

The formation of the C-N bond between the phenyl and naphthyl moieties is the critical step in synthesizing the NPN backbone. While traditional methods exist, the Buchwald-Hartwig amination has become a preferred modern approach due to its efficiency, scope, and milder reaction conditions compared to older protocols that required high temperatures and harsh catalysts like iodine or sulfanilic acid.[9][10]

The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing carbon-nitrogen bonds.[9][11] The reaction typically involves coupling an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality in Experimental Design:

-

Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃): The palladium center is the heart of the catalytic cycle. It undergoes oxidative addition with the aryl halide and, after a series of steps, reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[11][12]

-

Phosphine Ligand (e.g., X-Phos): Sterically hindered and electron-rich phosphine ligands are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of oxidative addition and reductive elimination, thereby increasing the reaction rate and yield.[12][13]

-

Base (e.g., NaOt-Bu, Cs₂CO₃): A base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium complex.[11][14]

Experimental Protocol: Buchwald-Hartwig Synthesis of N-Phenyl-1-naphthylamine

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromonaphthalene (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., X-Phos, ~2 mol%).

-

Solvent Addition: Add anhydrous toluene as the solvent via cannula.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, ~1 mol%).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N-Phenyl-1-naphthylamine.

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. osha.gov [osha.gov]

- 3. High Quality Antioxidant Pan (A) CAS: 1066-54-2 N-Phenyl-1-Naphthylamine [sunwisechem.com]

- 4. lanxess.com [lanxess.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Phenyl-1-naphthylamine reagent grade, 98 90-30-2 [sigmaaldrich.com]

- 7. N-Phenyl-1-naphthylamine hydrobromide | CAS 205526-65-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. US6054618A - Preparation of N-phenyl-1-naphthylamine - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. rsc.org [rsc.org]

N-Phenyl-1-naphthylamine hydrobromide hydrophobic fluorescent probe mechanism

Part 1: Elucidating Outer Membrane Permeability

The outer membrane (OM) of Gram-negative bacteria is a formidable barrier, selectively controlling the passage of molecules into the cell.[1] Its unique asymmetric bilayer, with an outer leaflet of lipopolysaccharide (LPS), effectively excludes many antibiotics.[1] Agents that can disrupt this barrier are of significant interest as potential antibiotics or as adjuvants that can potentiate the activity of existing drugs. NPN is an excellent tool for identifying and characterizing such agents.

An intact OM is generally impermeable to hydrophobic molecules like NPN.[2] However, when the OM is damaged or permeabilized, NPN can readily partition into the exposed hydrophobic core of the membrane's phospholipid layer.[1][2] This translocation into the non-polar environment results in a significant and measurable increase in fluorescence.[2][3] The intensity of the fluorescence signal is directly proportional to the extent of OM permeabilization.[1][3]

This principle forms the basis of the NPN uptake assay, a widely used method to screen for and characterize membrane-active compounds.[2][4]

Experimental Workflow: NPN Uptake Assay for Outer Membrane Permeabilization

The following protocol provides a robust framework for assessing the ability of a test compound to permeabilize the outer membrane of Gram-negative bacteria.

Caption: Workflow for the NPN outer membrane permeability assay.

Detailed Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a suitable broth (e.g., Luria-Bertani) with the Gram-negative bacterial strain of interest.

-

Grow the culture overnight at 37°C with shaking.

-

The following day, subculture into fresh broth and grow to the mid-logarithmic phase (typically an OD600 of 0.4-0.6). This ensures that the majority of cells are viable and metabolically active.

-

-

Cell Harvesting and Washing:

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Discard the supernatant and wash the cell pellet with a suitable buffer, such as 5 mM HEPES buffer (pH 7.2) containing 5 mM glucose. The glucose helps to maintain the cells' energy levels.

-

Centrifuge again and resuspend the pellet in the same buffer to a final optical density (OD600) of 0.5.

-

-

NPN Labeling and Assay:

-

In a 96-well black microplate, add the bacterial suspension.

-

Add NPN to each well to a final concentration of 10 µM.

-

Incubate the plate in the dark for 30 minutes at room temperature to allow for the equilibration of NPN with the outer membrane.[3]

-

Measure the baseline fluorescence using a microplate reader with excitation and emission wavelengths set to 350 nm and 420 nm, respectively.[3][4]

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., Polymyxin B, a known outer membrane permeabilizer) and a negative control (buffer or vehicle).

-

Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Interpretation:

A significant increase in fluorescence intensity upon the addition of the test compound, relative to the negative control, indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the hydrophobic interior. The rate and magnitude of the fluorescence increase can provide insights into the potency and kinetics of membrane disruption.

Part 2: Probing Multidrug Efflux Pump Activity

Multidrug efflux pumps are a major mechanism of intrinsic and acquired antibiotic resistance in bacteria. These membrane-embedded protein complexes actively extrude a wide range of structurally diverse compounds, including many clinically relevant antibiotics, from the cell. NPN is a known substrate for several major efflux pump systems, such as the AcrAB-TolC pump in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa.[5][6] This property allows NPN to be used in real-time assays to assess the activity of these pumps and to screen for potential efflux pump inhibitors (EPIs).

The principle of the NPN efflux assay is as follows:

-

Loading Phase: Bacterial cells are first de-energized, typically by using a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or by incubation in a glucose-free buffer.[5] In this de-energized state, the efflux pumps are inactive. NPN is then added to the cell suspension and, due to its hydrophobic nature, it partitions into the cell membranes, resulting in a high fluorescence signal.

-

Efflux Phase: The efflux process is then initiated by energizing the cells, usually by the addition of a carbon source like glucose.[5] Active efflux pumps will then transport NPN out of the membrane and back into the aqueous environment. This leads to a decrease in fluorescence over time.

-

Inhibition: If an effective EPI is present, it will block the activity of the efflux pumps. Consequently, NPN will remain within the membrane, and the rate of fluorescence decay will be significantly reduced.

Experimental Workflow: NPN Real-Time Efflux Assay

Caption: Real-time NPN efflux assay for identifying efflux pump inhibitors.

Detailed Protocol:

-

Cell Preparation:

-

Grow and harvest bacterial cells as described in the outer membrane permeability assay.

-

Wash the cells in a buffer devoid of a carbon source, such as a phosphate buffer.

-

-

De-energization and NPN Loading:

-

Resuspend the cells in the glucose-free buffer.

-

Add CCCP to a final concentration of 100 µM and incubate for a short period (e.g., 10-15 minutes) to dissipate the proton motive force.

-

Add NPN to the de-energized cell suspension and allow the probe to load into the membranes, as indicated by a stable, high fluorescence reading.

-

-

Efflux Inhibition Assay:

-

Aliquot the NPN-loaded cell suspension into a 96-well black microplate.

-

Add the potential EPI at various concentrations to the wells. Include a known EPI as a positive control and a vehicle-only control.

-

Place the microplate in a fluorescence reader and monitor the baseline fluorescence.

-

Initiate efflux by adding a concentrated solution of glucose to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time. A rapid decrease in fluorescence indicates active efflux, while a slower rate of decrease suggests inhibition of the efflux pumps.[7][8]

-

Causality and Self-Validation:

The elegance of this assay lies in its self-validating nature. The initial high fluorescence confirms that NPN has successfully partitioned into the membrane. The subsequent glucose-induced decrease in fluorescence in the control wells validates that the cells are metabolically active and that the efflux pumps are functional. The degree of inhibition observed with the test compound is then directly benchmarked against these internal controls. It is crucial to run parallel experiments to ensure that the test compound itself does not quench NPN fluorescence or damage the membrane, which could lead to false-positive results.[7] The use of real-time assays is important to distinguish between true efflux pump inhibition and outer membrane destabilization.[7][8]

Conclusion

N-Phenyl-1-naphthylamine hydrobromide is a powerful and versatile fluorescent probe that provides critical insights into the bacterial cell envelope. Its environmentally sensitive fluorescence allows for the straightforward and robust assessment of outer membrane permeability and the real-time monitoring of multidrug efflux pump activity. The assays described herein are fundamental tools for researchers and drug development professionals working to understand and overcome bacterial antibiotic resistance. By carefully designing experiments with appropriate controls, the NPN probe can yield high-quality, reproducible data to accelerate the discovery of novel antimicrobial agents and adjuvants.

References

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology, 88(2), 213-219. [Link]

-

Dolai, S. (2025, May 17). Is outer memebrane permeability (NPN) assay specific for gram negative bacteria?. ResearchGate. [Link]

-

Green, D. E., & Gennis, R. B. (1988). The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. FEBS Letters, 229(1), 127-130. [Link]

-

Ma, B., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157). [Link]

-

Various Authors. (2024, June 30). How to assess bacterial permeability?. ResearchGate. [Link]

-

Lomovskaya, O., et al. (2001). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. Antimicrobial Agents and Chemotherapy, 45(1), 105-116. [Link]

-

Johnson, C. M., et al. (2023). Biosensor-guided detection of outer membrane-specific antimicrobial activity against Pseudomonas aeruginosa from fungal cultures and medicinal plant extracts. Microbiology Spectrum, 11(6). [Link]

-

Kinana, A. D., et al. (2014). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Antimicrobial Agents and Chemotherapy, 58(12), 7321-7328. [Link]

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 26(4), 546-551. [Link]

-

Kinana, A. D., et al. (2014). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. ASM Journals. [Link]

-

Hancock, R. E. W. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. [Link]

-

Loh, B., Grant, C., & Hancock, R. E. W. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. ASM Journals. [Link]

-

Chuanchuen, R., et al. (2018). Conessine as a novel inhibitor of multidrug efflux pump systems in Pseudomonas aeruginosa. Annals of Clinical Microbiology and Antimicrobials, 17(1), 1. [Link]

-

Lomovskaya, O., et al. (2019). Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of Inhibitors of Multidrug Resistance Efflux Pumps in Pseudomonas aeruginosa: Novel Agents for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

A Technical Guide to the Physicochemical Characterization of N-Phenyl-1-naphthylamine Hydrobromide: Focus on Refractive Index and Density

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-1-naphthylamine (NPN) is a lipophilic, crystalline compound utilized as an antioxidant in various industrial applications, including lubricating oils and rubber manufacturing.[1] In a research context, it serves as a fluorescent probe for investigating micelle formation and the behavior of membrane lipids.[1][2] The hydrobromide salt of this amine, N-Phenyl-1-naphthylamine hydrobromide, is a derivative that is important for various research and development applications. A thorough understanding of its fundamental physicochemical properties, such as refractive index and density, is crucial for its application, formulation, and quality control.

Physicochemical Properties of N-Phenyl-1-naphthylamine (Parent Compound)

As a baseline, it is informative to consider the properties of the parent compound, N-Phenyl-1-naphthylamine. These values can serve as a useful reference point for understanding the properties of its hydrobromide salt.

| Property | Value | Source |

| Molecular Formula | C16H13N | [3][4] |

| Molecular Weight | 219.28 g/mol | [3][4] |

| Appearance | White to slightly yellowish prisms or reddish-brown crystalline powder | [3][5] |

| Melting Point | 60-62 °C | [1][2] |

| Boiling Point | 226 °C at 15 mmHg | [1][2] |

| Density | 1.1 g/cm³ | [1] |

| Refractive Index (estimate) | 1.7020 | [1] |

Theoretical Considerations for N-Phenyl-1-naphthylamine Hydrobromide

The formation of a hydrobromide salt from N-Phenyl-1-naphthylamine (C16H13N) involves the addition of hydrogen bromide (HBr), resulting in the molecular formula C16H13N·HBr and a molecular weight of 300.19 g/mol .[6] This change in chemical composition will inherently alter the physical properties of the compound.

-

Density: The addition of the heavier bromine atom and a proton to the molecule will increase the overall mass more significantly than the volume, leading to an expected increase in density compared to the parent compound.

-

Refractive Index: The refractive index is related to the polarizability of the molecule. The introduction of the ionic hydrobromide will likely increase the polarizability, suggesting that the refractive index of the salt will differ from that of the free base.

Given the lack of published experimental data, the following sections provide detailed protocols for the empirical determination of these crucial parameters.

Experimental Determination of Refractive Index

The refractive index of a solid can be determined using several methods. The choice of method often depends on the nature of the sample (e.g., single crystal, powder, thin film) and the available equipment. The immersion method is a robust technique suitable for crystalline powders.

Principle of the Immersion Method

The immersion method is based on the principle that a transparent solid becomes invisible in a liquid when the refractive index of the solid and the liquid are the same. By immersing the solid in a series of liquids with known refractive indices, one can bracket and then precisely determine the refractive index of the solid.

Step-by-Step Protocol for the Immersion Method

-

Sample Preparation:

-

Ensure the N-Phenyl-1-naphthylamine hydrobromide sample is a fine, crystalline powder. If necessary, gently grind a small amount of the sample to achieve a suitable particle size.

-

The sample should be dry and free of impurities.

-

-

Selection of Immersion Liquids:

-

Choose a series of immersion liquids with a range of known refractive indices that are expected to encompass the refractive index of the sample. Given the estimated refractive index of the parent compound is ~1.7, a series of high refractive index liquids will be required.

-

Ensure the chosen liquids are chemically inert with respect to the sample.

-

-

Microscopic Observation:

-

Place a small amount of the N-Phenyl-1-naphthylamine hydrobromide powder on a clean microscope slide.

-

Add a drop of the first immersion liquid and cover with a coverslip.

-

Observe the sample under a polarized light microscope. The Becke line test is a common technique used to compare the refractive indices.

-

When the microscope objective is raised (increasing the focal distance), a bright halo (the Becke line) will move into the medium with the higher refractive index.

-

Conversely, when the objective is lowered, the Becke line will move into the medium with the lower refractive index.

-

-

-

Iterative Process:

-

Repeat step 3 with different immersion liquids until a liquid is found where the Becke line is minimized or disappears, indicating a match between the refractive indices of the solid and the liquid.

-

For a more precise determination, use a set of liquids with very small increments in their refractive indices in the range identified.

-

-

Data Recording and Temperature Correction:

-

Record the refractive index of the matching liquid.

-

Measure and record the temperature at which the measurement was made. Refractive indices are temperature-dependent.[7] If the measurement temperature deviates from the standard 20°C, a correction can be applied, although the correction factor for this specific compound would need to be determined experimentally.[7]

-

Experimental Workflow for Refractive Index Determination

Caption: Workflow for determining the refractive index of a solid using the immersion method.

Experimental Determination of Density

The density of a solid can be determined by measuring its mass and volume. While the mass can be easily and accurately measured with an analytical balance, determining the volume of an irregularly shaped solid requires specific techniques. The liquid displacement method is a common and accurate approach.[8][9]

Principle of the Liquid Displacement Method

Based on Archimedes' principle, the volume of a solid submerged in a liquid is equal to the volume of the liquid it displaces.[10] By measuring the volume of a liquid before and after the addition of a known mass of the solid, the volume of the solid can be determined.

Step-by-Step Protocol for the Liquid Displacement Method

-

Mass Measurement:

-

Accurately weigh a sample of N-Phenyl-1-naphthylamine hydrobromide using an analytical balance. Record the mass (m).

-

-

Liquid Selection:

-

Choose a displacement liquid in which the solid is insoluble. The liquid should also have a lower density than the solid and should not react with it.

-

The liquid should have a low volatility to minimize evaporation during the measurement.

-

-

Volume Measurement:

-

Add a known volume of the displacement liquid to a graduated cylinder or a pycnometer. Record this initial volume (V1).[9]

-

Carefully add the weighed solid sample to the liquid, ensuring that all of the solid is submerged and that no air bubbles are trapped. Gentle agitation may be necessary.

-

Record the new volume of the liquid and the submerged solid (V2).

-

-

Calculation:

-

The volume of the solid (V_solid) is the difference between the final and initial volumes: V_solid = V2 - V1.

-

The density (ρ) of the solid is then calculated using the formula: ρ = m / V_solid.

-

-

Replicates and Statistical Analysis:

-

Perform the measurement in triplicate to ensure accuracy and precision.

-

Calculate the mean density and the standard deviation.

-

Experimental Workflow for Density Determination

Caption: Workflow for determining the density of a solid using the liquid displacement method.

Conclusion

The refractive index and density are fundamental physical constants that are indispensable for the comprehensive characterization of any chemical compound, including N-Phenyl-1-naphthylamine hydrobromide. While published data for this specific salt are scarce, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine these values accurately. The application of these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for advancing research and development in fields where this compound is of interest.

References

-

PubChem. Phenyl-1-naphthylamine | C16H13N | CID 7013. Available from: [Link]

-

Optica Applicata. Experimental determination of the refractive index of solids by reflection. Available from: [Link]

-

International Labour Organization. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE. Available from: [Link]

-

Lanxess. 1-Naphthalenamine, N-phenyl-. Available from: [Link]

-

MhChem. “Density” Lab. Available from: [Link]

-

JoVE. Video: Determining the Density of a Solid and Liquid. Available from: [Link]

-

AIP Publishing. Refractive-index determination of solids from first- and second-order critical diffraction angles of periodic surface patterns. Available from: [Link]

-

CORE. A simple method for the determination of refractive indices of (rough) transparent solids. Available from: [Link]

-

ResearchGate. Measurement of the Index of Refraction of Solids by UV-Vis Spectroscopy. Available from: [Link]

-

Quora. How is the density of a solid determined?. Available from: [Link]

-

CUNY. Measurement of Density. Available from: [Link]

-

911 Metallurgist. Density of Solids and Liquids. Available from: [Link]

-

Chemistry LibreTexts. 10: Refractive Index. Available from: [Link]

-

NIST. 1-Naphthalenamine, N-phenyl-. Available from: [Link]

-

precisionFDA. N-PHENYL-1-NAPTHYLAMINE. Available from: [Link]

-

NIST. 1-Naphthalenamine, N-phenyl-. Available from: [Link]

Sources

- 1. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]

- 2. N-苯基-1-萘胺 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 6. N-Phenyl-1-naphthylamine hydrobromide | CAS 205526-65-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mhchem.org [mhchem.org]

- 9. Video: Determining the Density of a Solid and Liquid [jove.com]

- 10. quora.com [quora.com]

N-Phenyl-1-naphthylamine hydrobromide critical micelle concentration (CMC) determination

Application Note: High-Precision Critical Micelle Concentration (CMC) Determination & Membrane Permeability Assays using N-Phenyl-1-naphthylamine Hydrobromide

Abstract & Scope

This technical guide details the protocol for utilizing N-Phenyl-1-naphthylamine hydrobromide (NPN) as a solvatochromic fluorescent probe. While NPN is a hydrophobic amine, its hydrobromide salt (NPN-HBr) is frequently utilized in drug development for two critical applications:

-

Formulation Science: Determining the Critical Micelle Concentration (CMC) of surfactants, block copolymers, and lipid-based drug delivery systems.

-

Microbiology/Pharmacology: Assessing the outer membrane permeability of Gram-negative bacteria (NPN Uptake Assay) to evaluate novel antimicrobial agents.

Target Audience: Formulation scientists, biophysicists, and microbiologists.

Mechanism of Action

NPN is a hydrophobic fluorescent probe that exhibits environment-sensitive fluorescence .

-

Aqueous Phase (Quenched): In a polar aqueous environment, NPN fluorescence is heavily quenched due to hydrogen bonding and non-radiative decay pathways. The quantum yield is extremely low.

-

Micellar/Lipid Phase (Active): When surfactant concentrations exceed the CMC, micelles form.[1] NPN partitions into the hydrophobic core of these micelles (or the lipid bilayer of a damaged membrane). This non-polar environment protects NPN from water, restricting solvent relaxation and resulting in a dramatic increase in fluorescence intensity (Quantum Yield

) and a "blue shift" in emission maximum.

Mechanism Visualization

Figure 1: Mechanism of NPN fluorescence switching. NPN acts as a "turn-on" sensor for hydrophobic domains.

Protocol A: Critical Micelle Concentration (CMC) Determination[2]

This protocol is the gold standard for characterizing surfactant-based drug vehicles.

Materials & Reagents

-

Probe: N-Phenyl-1-naphthylamine hydrobromide (NPN-HBr) [CAS: 205526-65-4 or free base 90-30-2].

-

Solvent: Methanol or Ethanol (HPLC Grade) for NPN stock.

-

Buffer: Phosphate Buffered Saline (PBS) or HEPES (pH 7.4).

-

Surfactant: Test compound (e.g., SDS, CTAB, Polysorbate 80, or novel copolymer).

-

Equipment: Fluorescence Spectrophotometer (Plate reader or Cuvette-based).[2][3]

Step-by-Step Methodology

1. Preparation of NPN Stock Solution

-

Dissolve NPN-HBr in methanol to create a 1 mM Stock Solution .

-

Note: Protect from light.[4] Store at -20°C. Stable for 1 month.

2. Preparation of Surfactant Series

-

Prepare a high-concentration stock of your surfactant (e.g., 100 mM) in the assay buffer.

-

Perform serial dilutions to create at least 15 data points.

-

Range: The range must span from 0.1x to 10x the expected CMC.

-

Example: If expected CMC is 5 mM, test from 0.5 mM to 50 mM.

-

3. Assay Assembly

-

Transfer 198 µL of each surfactant dilution into a black 96-well plate (or quartz cuvette).

-

Add 2 µL of NPN Stock (1 mM) to each well.

-

Final NPN Concentration: 10 µM.

-

Final Methanol Concentration: 1% (Must be <2% to avoid affecting micellization).

4. Incubation

-

Incubate at 25°C (or physiological temperature 37°C) for 10–30 minutes in the dark to allow equilibrium partitioning.

5. Measurement

-

Excitation: 350 nm (Bandwidth 5 nm)

-

Emission: 420 nm (Bandwidth 5 nm)[2]

-

Note: If performing a spectral scan, scan emission from 380 nm to 500 nm to observe the blue shift.

Protocol B: Bacterial Membrane Permeability (NPN Uptake Assay)

Used to screen antibiotics or peptides that disrupt the Gram-negative outer membrane.

Workflow Diagram

Figure 2: Workflow for NPN Uptake Assay to assess membrane integrity.

Protocol Steps

-

Cell Prep: Grow E. coli or P. aeruginosa to mid-log phase (

). -

Wash: Centrifuge and wash cells 2x with 5 mM HEPES (pH 7.2). Avoid phosphate buffer if adding divalent cations later.

-

Baseline: Resuspend cells to

. Add NPN (10 µM final). Measure fluorescence immediately (Background). -

Challenge: Add the test compound (antibiotic).

-

Kinetics: Measure fluorescence every 30 seconds for 10 minutes.

-

Positive Control: Use Polymyxin B (permeabilizer) to define 100% uptake.

Data Analysis & CMC Calculation

Data Processing Table

| Parameter | Description |

| X-Axis | Logarithm of Surfactant Concentration ( |

| Y-Axis | Fluorescence Intensity (Arbitrary Units) |

| Region I | Pre-micellar: Low, constant fluorescence (monomers only). |

| Region II | Micellization: Sharp, sigmoidal rise in intensity. |

| Region III | Post-micellar: Plateau (saturation of micelles). |

Calculation Method

Do not rely on visual estimation. Use the Intersection of Linear Regression method:

-

Plot Fluorescence (

) vs. -

Fit a linear regression to the flat "Pre-micellar" baseline.

-

Fit a linear regression to the steep "Micellization" slope.

-

CMC = The X-value where these two lines intersect.

Alternatively, calculate the First Derivative (

Troubleshooting & Critical Control Points

-

Inner Filter Effect: If the surfactant or drug absorbs light at 350 nm, it will artificially decrease NPN fluorescence. Correction: Measure absorbance of the mixture at 350 nm and 420 nm and apply the inner filter correction formula.

-

Solubility Shock: Adding NPN stock (in methanol) directly to cold buffer may cause NPN precipitation. Solution: Vortex immediately upon addition or dilute NPN into an intermediate buffer before adding to the final sample.

-

NPN-HBr vs. Free Base: The Hydrobromide salt is more stable but dissociates in water. Ensure the pH is neutral (7.0–7.5) to maintain the amine in the correct protonation state for partitioning.

References

-

Brittain, H. G. (2025). Phenyl-1-naphthylamine (PNA) as a Fluorescent Probe for Micelle Formation Studies. BenchChem Application Notes. Link

-

Helgason, T., et al. (2015). NPN Uptake Assay Protocol for Bacterial Permeability. Bio-protocol. Link

-

Chattopadhyay, A., & London, E. (1987). Fluorimetric determination of critical micelle concentration avoiding interference from detergent charge. Analytical Biochemistry. Link

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy. Link

-

Agilent Technologies. (2020). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent Application Notes. Link

Sources

N-Phenyl-1-naphthylamine hydrobromide staining protocol for gram-negative bacteria

Application Note: High-Sensitivity N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Gram-Negative Outer Membrane Permeability

Abstract

The Gram-negative bacterial outer membrane (OM) serves as a formidable barrier to hydrophobic antibiotics, contributing significantly to intrinsic multidrug resistance. This application note details a robust, high-throughput protocol for assessing OM integrity using N-Phenyl-1-naphthylamine (NPN) . Unlike conventional growth inhibition assays, the NPN assay provides a direct, real-time readout of membrane permeabilization events. This guide synthesizes field-proven methodologies with mechanistic insights to ensure high reproducibility and signal-to-noise ratios.

Introduction & Mechanism of Action

The Biological Barrier: Gram-negative bacteria possess an asymmetric outer membrane. The inner leaflet contains phospholipids, while the outer leaflet is enriched with Lipopolysaccharides (LPS).[1] The divalent cation-stabilized LPS layer creates a hydrophilic shield that effectively excludes hydrophobic solutes.

The Probe: N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorophore.[1][2][3]

-

Aqueous Environment: In buffer or outside intact cells, NPN fluorescence is quenched (low quantum yield) due to the polar environment.[1]

-

Hydrophobic Environment: When the OM is compromised (e.g., by chelators like EDTA or cationic peptides), NPN partitions into the hydrophobic phospholipid bilayer.[1] This environment restricts the rotational relaxation of the fluorophore, resulting in a dramatic increase in fluorescence quantum yield (blue shift).

Why This Matters: This assay distinguishes between compounds that kill bacteria via internal targets and those that disrupt the outer membrane. It is a critical tool for screening adjuvants and novel membrane-active antibiotics.

Materials & Reagents

Reagents

| Reagent | Specification | Storage | Notes |

| N-Phenyl-1-naphthylamine | Hydrobromide salt or Free base (98%+) | -20°C, Dark | Light sensitive. Prepare fresh stocks. |

| HEPES | 5 mM, pH 7.2 | 4°C | Phosphate buffers (PBS) may chelate cations; HEPES is preferred. |

| Glucose | 5 mM (in HEPES buffer) | 4°C | Energizes cells to prevent non-specific uptake due to death. |

| Polymyxin B (PMB) | Sulfate salt | -20°C | Positive Control (Membrane disruptor). |

| EDTA | 0.5 M, pH 8.0 | Room Temp | Positive Control (Chelator). |

| Acetone or Methanol | HPLC Grade | Room Temp | Solvent for NPN stock. |

Equipment

-

Fluorescence Microplate Reader: Capable of Excitation ~350 nm / Emission ~420 nm.[2]

-

Black-Walled 96-Well Plates: Essential to reduce cross-talk and background scattering.

-

Centrifuge: Capable of 3,000–5,000 x g.

Experimental Workflow

The following diagram illustrates the critical path for the NPN uptake assay. Note the emphasis on washing cells to remove culture media, which often contains interfering autofluorescent components.

Caption: Workflow for NPN Membrane Permeability Assay. Critical wash steps ensure media autofluorescence does not mask the signal.

Detailed Protocol

Step 1: Stock Solution Preparation

-

NPN Stock (50 mM): Dissolve N-Phenyl-1-naphthylamine in Acetone or Methanol.

-

Note: The hydrobromide salt is more soluble, but organic solvents ensure stability and prevent precipitation upon dilution.

-

Storage: Store at -20°C in amber vials. Stable for 2 weeks.

-

-

NPN Working Solution (40 µM): Dilute the stock into HEPES buffer immediately before use.

-

Final Assay Concentration: The final concentration in the well will be 10–20 µM.

-

Step 2: Bacterial Preparation

-

Inoculate a single colony of the test strain (e.g., E. coli ATCC 25922 or P. aeruginosa PAO1) into LB broth.

-

Incubate overnight at 37°C.

-

Subculture 1:100 into fresh LB and grow to mid-log phase (OD600 = 0.4 – 0.6).

-

Why: Stationary phase cells have thicker cell envelopes and altered permeability, reducing assay sensitivity.

-

-

Washing (Crucial):

-

Adjust optical density (OD600) to 0.5 using the HEPES/Glucose buffer.[5]

Step 3: Assay Setup (96-Well Plate)

Prepare the plate (Black, flat-bottom) as follows. Total volume per well: 200 µL.

| Component | Negative Control (µL) | Positive Control (µL) | Test Sample (µL) | Blank (µL) |

| Bacterial Suspension | 100 | 100 | 100 | 0 |

| HEPES Buffer | 50 | 0 | 0 | 150 |

| Test Compound | 0 | 0 | 50 | 0 |

| Pos. Control (EDTA/PMB) | 0 | 50 | 0 | 0 |

| NPN Working Sol (40 µM) | 50 | 50 | 50 | 50 |

| Final NPN Conc. | 10 µM | 10 µM | 10 µM | 10 µM |

-

Order of Addition: Add Bacteria and Test Compounds first. Incubate for desired time (e.g., 10-30 mins) if measuring endpoint. Add NPN last , immediately before reading, as the fluorescence response is rapid (seconds to minutes).

Step 4: Measurement

-

Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy, Tecan Infinite).

-

Settings:

-

Excitation: 350 nm (Bandwidth 10-20 nm).

-

Emission: 420 nm (Bandwidth 10-20 nm).

-

Gain: Set based on the Positive Control (EDTA or PMB) to reach ~80% saturation.

-

-

Mode:

-

Kinetic: Read every 30 seconds for 10-20 minutes to observe rate of permeabilization.

-

Endpoint: Read at stable plateau (usually 5-10 mins post-NPN addition).

-

Data Analysis & Interpretation

To quantify the degree of permeabilization, calculate the NPN Uptake Factor .[3][6]

Where:

- : Fluorescence of the Test Sample.[3][6]

- : Fluorescence of the Negative Control (Bacteria + NPN + Buffer).

- : Fluorescence of the Buffer + NPN (Background).

Interpretation:

-

Factor = 1.0: No permeabilization (Intact OM).

-

Factor > 1.5: Significant permeabilization.

-

Factor > Positive Control: Highly potent membrane disruptor.

Example Data Table:

| Treatment | Conc. | Fluorescence (RFU) | Uptake Factor | Interpretation |

| Buffer (Neg) | N/A | 1,200 | 1.0 | Intact Membrane |

| EDTA (Pos) | 1 mM | 4,500 | 3.75 | Permeabilized |

| Compound X | 10 µM | 1,300 | 1.08 | No Effect |

| Compound X | 100 µM | 3,800 | 3.16 | Membrane Active |

Troubleshooting & Optimization

-

High Background Fluorescence:

-

Low Signal in Positive Control:

-

Cause: NPN precipitation or cells in stationary phase.

-

Fix: Prepare NPN stock in acetone/methanol. Ensure cells are mid-log (active growth).

-

-

Signal Decay:

-

Hydrobromide Salt vs. Free Base:

-

If using NPN Hydrobromide , it may have slightly better aqueous solubility, but it is still recommended to dissolve in a small amount of organic solvent first to ensure consistency with historical data using the free base.

-

References

-

Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization.[8][9] Journal of Applied Microbiology.

-

Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy.

-

Loh, B., Grant, C., & Hancock, R. E. (1984). Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.

-

Cayman Chemical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing N-Phenyl-1-naphthylamine (NPN) for CMC Assays

Welcome to the technical support center for optimizing N-Phenyl-1-naphthylamine (NPN) hydrobromide concentration in critical micelle concentration (CMC) assays. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy to characterize surfactants and formulations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both accurate and robust.

Core Principles: Understanding the NPN-Micelle Interaction

N-Phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe whose emission properties are highly sensitive to the polarity of its environment.[1] This characteristic is the foundation of its use in determining the CMC of surfactants.[1][2]

-

In Aqueous Environments (Below CMC): In polar solutions like water or buffer, NPN exhibits weak fluorescence with a longer emission wavelength (around 450-460 nm).[1][3] This is because the aqueous environment quenches its fluorescence.

-

In Hydrophobic Environments (Above CMC): When surfactant concentrations exceed the CMC, they self-assemble into micelles, creating a nonpolar, hydrophobic core.[4][5] NPN preferentially partitions from the aqueous phase into this hydrophobic core.[1][6] Shielded from the quenching effects of water, its fluorescence quantum yield increases significantly (by about 10-fold), and the emission maximum undergoes a "blue shift" to a shorter wavelength (around 410-430 nm).[3][6][7]

The CMC is identified as the inflection point on a plot of fluorescence intensity versus surfactant concentration, which corresponds to the sharpest increase in NPN fluorescence.[1]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the use of NPN in CMC assays.

Q1: What is the optimal concentration of N-Phenyl-1-naphthylamine (NPN) for a CMC assay? A1: A typical final working concentration for NPN is 1 µM (1 x 10⁻⁶ M).[6] However, the optimal concentration can range from 0.1 µM to 10 µM depending on the surfactant system and instrument sensitivity. The key is to use a concentration that is low enough to avoid self-quenching and to ensure the probe itself does not influence micelle formation, but high enough to provide a robust signal-to-noise ratio.[6]

Q2: How should I prepare and store the NPN stock solution? A2: Prepare a concentrated stock solution, for example, 1 mM in methanol or acetone.[1][8] NPN is poorly soluble in water.[9][10] Store this stock solution in an amber vial or wrapped in foil at -20°C to protect it from light and prevent degradation. When preparing working solutions, dilute the stock in the assay buffer.

Q3: What are the correct excitation and emission wavelengths for NPN? A3: Standard settings are an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 420 nm .[11] However, it is best practice to perform an initial scan to determine the optimal wavelengths for your specific instrument and buffer conditions. Typical excitation ranges are 330-350 nm, with emission monitored between 400-460 nm.[1][11]

Q4: Why use NPN hydrobromide instead of NPN free base? A4: NPN hydrobromide is the salt form of N-Phenyl-1-naphthylamine and generally offers improved solubility in aqueous buffers compared to the free base, which is highly hydrophobic.[9][12] This facilitates the preparation of aqueous working solutions and can lead to more consistent results by reducing the risk of probe precipitation before it partitions into the micelles.

In-Depth Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section addresses specific problems in a Q&A format, providing causative explanations and actionable solutions.

| Problem | Potential Causes | Recommended Solutions |

| Low or No Fluorescence Signal | 1. Incorrect Wavelengths: Excitation/emission settings are not optimal for NPN in the micellar environment. 2. Probe Degradation: NPN is light-sensitive and may have degraded. 3. Low Probe Concentration: The final NPN concentration is too low for the instrument's detection limit. 4. Instrument Settings: Slit widths are too narrow, or the detector gain is too low. | 1. Perform excitation and emission scans on a sample with a high surfactant concentration (well above CMC) to find the true fluorescence maxima.[3] 2. Prepare a fresh NPN stock solution from powder. Always store stock solutions protected from light.[1] 3. Increase the NPN working concentration in increments (e.g., from 1 µM to 5 µM). 4. Widen the excitation and emission slit widths (e.g., to 5 nm) and increase the PMT/detector gain.[11] |

| High Background Fluorescence | 1. Contaminated Buffer/Water: The assay buffer or water contains fluorescent impurities. 2. Autofluorescent Surfactant: The surfactant or other formulation components have intrinsic fluorescence at the NPN wavelengths.[13] 3. Leaky Cells/Vesicles (if applicable): In biological assays, compromised cell membranes can lead to high background.[11] 4. High Probe Concentration: Excessive NPN concentration can lead to high background signal in the aqueous phase. | 1. Use high-purity, spectroscopy-grade water and reagents for buffer preparation. 2. Run a control experiment with the surfactant solution without NPN to measure its intrinsic fluorescence. If it is high, NPN may not be a suitable probe. 3. Ensure proper handling and preparation of biological samples to maintain membrane integrity.[11] 4. Reduce the final NPN concentration. |

| NPN Precipitation in Assay Wells | 1. Poor Solubility: The NPN concentration exceeds its solubility limit in the aqueous buffer, especially if the organic solvent from the stock solution is too high.[9][10] 2. Solvent Incompatibility: The solvent used for the NPN stock (e.g., acetone, methanol) is incompatible with buffer components at the concentration used. | 1. Ensure the final concentration of the organic solvent from the NPN stock is minimal (typically <1% v/v). 2. Prepare a more dilute NPN stock solution to reduce the volume of organic solvent added to each well. 3. Vigorously mix the solution immediately after adding the NPN stock to the buffer. |

| Inconsistent/Noisy Readings | 1. Incomplete Mixing: NPN or surfactant is not homogenously distributed in the well. 2. Temperature Fluctuations: Micellization is a temperature-dependent process.[14][15] Inconsistent temperature can shift the CMC. 3. Photobleaching: Continuous exposure to the excitation light is destroying the NPN probe.[16] 4. Bubbles in Wells: Bubbles from pipetting can scatter light and interfere with readings. | 1. Ensure thorough mixing after each addition. Use a plate shaker if available. 2. Use a temperature-controlled plate reader and allow the plate to equilibrate to the target temperature before reading. 3. Reduce the exposure time per well or use a lower intensity excitation source. Block excitation light when not actively measuring.[17] 4. Inspect the plate for bubbles before reading. Centrifuge the plate briefly at low speed (e.g., 100 x g for 1 min) to remove them. |

| CMC Value Differs from Literature | 1. Buffer Conditions: The CMC is highly sensitive to ionic strength, pH, and temperature.[14][15] Your buffer conditions may differ from the literature source. 2. Surfactant Purity: Impurities in the surfactant can significantly alter its CMC. 3. Data Analysis Method: The method used to determine the inflection point (e.g., first derivative vs. sigmoidal fit) can yield slightly different values.[15][18] | 1. Report your CMC value along with the exact buffer composition, pH, and temperature used. Compare your results to literature values obtained under identical conditions. 2. Use the highest purity surfactant available. 3. Use a consistent and objective data analysis method. Fitting the data to a sigmoidal curve is often more robust than manually selecting points for linear fits.[18] |

Experimental Protocols & Optimization Workflow

Protocol 1: Preparation of NPN Hydrobromide Solutions

-

Prepare 1 mM NPN Stock Solution:

-

Weigh an appropriate amount of N-Phenyl-1-naphthylamine hydrobromide (MW: 300.19 g/mol ).[12]

-

Dissolve in high-purity methanol to a final concentration of 1 mM.

-

Store in a glass amber vial at -20°C. This solution is stable for up to 3 months.

-

-

Prepare 10 µM NPN Working Solution:

-

On the day of the experiment, warm the stock solution to room temperature.

-

Dilute the 1 mM stock solution 1:100 in your final assay buffer (e.g., add 100 µL of 1 mM NPN to 9.9 mL of buffer).

-

This 10 µM working solution will be added to the surfactant dilutions.

-

Protocol 2: Step-by-Step CMC Determination Assay

-

Prepare Surfactant Dilutions: Prepare a serial dilution of your surfactant in the assay buffer. The concentration range should span from at least one order of magnitude below the expected CMC to one order of magnitude above.

-

Add NPN Probe: To each well of a 96-well black microplate, add your surfactant dilutions. Then, add a constant volume of the 10 µM NPN working solution to each well to achieve a final NPN concentration of 1 µM. For example, add 180 µL of surfactant dilution and 20 µL of 10 µM NPN.

-

Incubate: Mix the plate thoroughly and incubate in the dark for 15-30 minutes to allow the NPN to equilibrate and partition into any micelles.

-

Measure Fluorescence:

-

Set the fluorometer's excitation wavelength to 350 nm and the emission wavelength to 420 nm.[11]

-

Set the plate temperature as required for your experiment.

-

Measure the fluorescence intensity of each well.

-

-

Data Analysis:

-

Plot the fluorescence intensity (Y-axis) against the logarithm of the surfactant concentration (X-axis).

-

The data should form a sigmoidal curve. The CMC is the concentration at the inflection point of this curve, which can be determined by finding the maximum of the first derivative or by fitting the data to a four-parameter logistic equation.[1][19]

-

Optimization Workflow

Optimizing NPN concentration is critical for a new surfactant system. This workflow ensures a robust signal without experimental artifacts.

References

-

Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. (2021). Taylor & Francis Online. [Link]

-

Determination of the critical micelle concentration of surfactants using fluorescence strategies. (2022). PubMed. [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

-

The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of purified Escherichia coli cytochrome o incorporated into phospholipid vesicles. (1988). PubMed. [Link]

-

Use of the fluorescent probe 1-N-phenyl napthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane. (1984). ois.library.ubc.ca. [Link]

-

Method for Measurement of Critical Micelle Concentration. (2023). Just Agriculture. [Link]

-

The fluorescence intensity of the lipophilic probe N-phenyl-1-naphthylamine responds to the oxidation-reduction state of the respiratory chain in everted membrane vesicles of Escherichia coli. (1985). PubMed. [Link]

-

Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. (1990). PubMed. [Link]

-

N-phenyl-1 -naphthylamine as a Fluorescent Probe for Early Event in the Action of Yeast Killer Factor. General Physiology and Biophysics. [Link]

-

Use of the Fluorescent Probe 1-N-Phenylnaphthylamine to Study the Interactions of Aminoglycoside Antibiotics with the Outer Membrane of Pseudomonas aeruginosa. American Society for Microbiology. [Link]

-

NPN Uptake Assay / Flourescence Measurements. Hancock Lab. [Link]

-

Fluorescent polymeric nanoparticles with ultra-low CMC for cell imaging. ResearchGate. [Link]

-

High-Throughput Fluorometric Assay For Quantifying Polysorbate In Biopharmaceutical Products Using Micelle Activated Fluorescence Probe N-Phenyl-1-Naphthylamine. (2024). PubMed. [Link]

-

Fluorescence spectra of 1- N -phenylnaphthylamine (NPN). ResearchGate. [Link]

-

N-Phenyl-1-naphthylamine. (2024). Publisso. [Link]

-

N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. [Link]

-

Intrinsic Fluorescence in Peptide Amphiphile Micelles with Protein-Inspired Phosphate Sensing. (2022). PMC. [Link]

-

Phenyl-1-naphthylamine. PubChem. [Link]

-

Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Troubleshooting FluoroSpot assay. U-CyTech biosciences. [Link]

-

A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2021). MDPI. [Link]

-

Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). The Royal Society of Chemistry. [Link]

-

Optimization and Troubleshooting. EVIDENT Scientific. [Link]

-

Critical micelle concentration. Wikipedia. [Link]

-

endo-CELLULASE - ASSAY PROCEDURE (CellG5 METHOD). Megazyme. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of the critical micelle concentration of surfactants using fluorescence strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gpb.sav.sk [gpb.sav.sk]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. open.library.ubc.ca [open.library.ubc.ca]

- 9. series.publisso.de [series.publisso.de]

- 10. fishersci.com [fishersci.com]

- 11. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 12. N-Phenyl-1-naphthylamine hydrobromide | CAS 205526-65-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 14. justagriculture.in [justagriculture.in]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Optimization and Troubleshooting [evidentscientific.com]

- 18. mdpi.com [mdpi.com]

- 19. rsc.org [rsc.org]

Technical Support Center: N-Phenyl-1-naphthylamine (NPN) Hydrobromide Assays

Welcome to the technical resource hub for N-Phenyl-1-naphthylamine (NPN) fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of NPN and to offer robust solutions for the complex challenges encountered during experimentation.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section establishes the core principles of NPN fluorescence. Understanding the "why" is critical for effective troubleshooting and assay design.

Q1: What is N-Phenyl-1-naphthylamine (NPN) and how does it work as a fluorescent probe?

A1: N-Phenyl-1-naphthylamine (NPN) is an uncharged, hydrophobic molecule that serves as an environment-sensitive fluorescent probe.[1] Its utility is rooted in a photophysical property: its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) is highly dependent on the polarity of its microenvironment.[2][3]

-

In Aqueous (Polar) Environments: NPN is poorly soluble and exhibits very weak, low-intensity fluorescence.[2][4]

-